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Compound of Interest

Compound Name: Benzofenap

Cat. No.: B1666592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the herbicide Benzofenap. Due to the limited availability of public domain experimental spectra

for Benzofenap, this document presents a combination of experimental mass spectrometry

data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data based on its known chemical structure. This guide is intended to support

research, analytical method development, and quality control activities.

Chemical Structure and Properties
IUPAC Name: 2-[4-(2,4-dichloro-3-methylbenzoyl)-1,3-dimethylpyrazol-5-yl]oxy-1-(4-

methylphenyl)ethanone[1]

Molecular Formula: C₂₂H₂₀Cl₂N₂O₃[1]

Molecular Weight: 431.3 g/mol [1]

CAS Number: 82692-44-2

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for the confirmation of the

molecular weight and elemental composition of Benzofenap, as well as for its structural

elucidation through fragmentation analysis.
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LC-MS Data
Liquid chromatography-mass spectrometry (LC-MS) data is available for Benzofenap,

confirming its molecular weight.

Parameter Value Reference

Accession ID MSBNK-MSSJ-MSJ02963 [1]

Instrument X500R QTOF [1]

Ionization ESI (Positive Mode) [1]

Observed m/z
431.0928, 432.0959,

433.0901, 434.0936, 435.0881
[1]

MS/MS Fragmentation Data
Tandem mass spectrometry (MS/MS) provides insights into the structure of Benzofenap
through collision-induced dissociation (CID).

Parameter Value Reference

Accession ID MSBNK-MSSJ-MSJ02964 [1]

Instrument X500R QTOF [1]

Precursor m/z 431.092375 [1]

Adduct [M+H]⁺ [1]

Collision Energy 10 V [1]

Major Fragment Ion (m/z) 431.0915 [1]

Experimental Protocol for Mass Spectrometry
The following is a representative protocol for acquiring LC-MS/MS data for a compound like

Benzofenap.
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Sample Preparation: A stock solution of Benzofenap is prepared in a suitable organic

solvent (e.g., acetonitrile or methanol) and then diluted to an appropriate concentration for

analysis.

Chromatographic Separation:

LC System: ExionLC AD

Column: TSKgel ODS-100S (5 µm, 2.1 mm x 250 mm)[1]

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an

additive like formic acid to promote ionization.

Flow Rate: 0.2-0.4 mL/min

Injection Volume: 5-10 µL

Mass Spectrometric Analysis:

Mass Spectrometer: AB Sciex X500R QTOF Mass Spectrometer[1]

Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]

Scan Range: m/z 100-1000 for full scan analysis.

MS/MS Analysis: For fragmentation studies, the protonated molecule [M+H]⁺ is selected

as the precursor ion and subjected to collision-induced dissociation (CID) with nitrogen

gas.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this publication, experimental ¹H and ¹³C NMR spectra for Benzofenap are

not readily available in the public domain. The following tables outline the expected chemical

shifts based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data
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Functional Group
Expected Chemical
Shift (ppm)

Multiplicity Integration

Aromatic Protons 7.0 - 8.0 Multiplet 7H

-O-CH₂-C=O ~5.0 - 5.5 Singlet 2H

Pyrazole-N-CH₃ ~3.7 Singlet 3H

Aromatic-CH₃ ~2.4 Singlet 3H

Pyrazole-C-CH₃ ~2.2 Singlet 3H

Predicted ¹³C NMR Data
Functional Group Expected Chemical Shift (ppm)

Ketone C=O 190 - 200

Ester C=O 165 - 175

Aromatic C-Cl 130 - 140

Aromatic C-H & C-C 120 - 150

Pyrazole Ring Carbons 110 - 150

-O-CH₂- 60 - 70

Pyrazole-N-CH₃ ~35 - 40

Aromatic-CH₃ ~20 - 25

Pyrazole-C-CH₃ ~10 - 15

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra for organic compounds like

Benzofenap.

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
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¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise

ratio.

Relaxation Delay: A delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to

singlets for each unique carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
An experimental IR spectrum for Benzofenap is not currently available in public databases.

The table below lists the expected characteristic absorption bands based on the functional

groups present in the molecule.
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Functional Group
Expected Absorption
Range (cm⁻¹)

Bond Vibration

Aromatic C-H 3000 - 3100 Stretch

Alkyl C-H 2850 - 3000 Stretch

Ketone C=O 1680 - 1700 Stretch

Benzoyl C=O 1650 - 1670 Stretch

Aromatic C=C 1450 - 1600 Stretch

C-O (Ether) 1050 - 1250 Stretch

C-Cl 700 - 850 Stretch

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like Benzofenap is the KBr

pellet technique.

Sample Preparation:

1-2 mg of the Benzofenap sample is finely ground in an agate mortar.

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added

to the mortar.

The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.

Pellet Formation:

The powder mixture is transferred to a pellet die.

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for

several minutes to form a translucent pellet.

Spectral Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added.

Background: A background spectrum of a pure KBr pellet is recorded prior to sample

analysis.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound such as Benzofenap.

Spectroscopic Analysis Workflow for Benzofenap

Benzofenap Sample

Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Infrared (IR) Spectroscopy

Molecular Weight Confirmation Fragmentation Pattern Analysis 1H NMR 13C NMR Functional Group Identification

Structural Elucidation and Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of Benzofenap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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